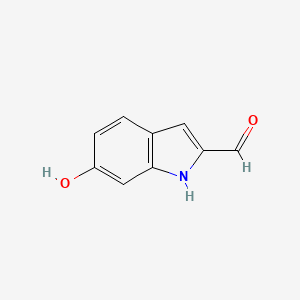

![molecular formula C7H10O2S B2863069 S-[(2-Oxocyclobutyl)methyl] ethanethioate CAS No. 2418694-39-8](/img/structure/B2863069.png)

S-[(2-Oxocyclobutyl)methyl] ethanethioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Derivatives

- S-[(2-Oxocyclobutyl)methyl] ethanethioate is a key component in the synthesis of various derivatives. For example, its role in the facile synthesis of thiocarboxylate S-esters of glyphosate and its derivatives has been explored, where it is used to create compounds such as S-alkyl 2-(phosphonomethylamino)ethanethioates and S-alkyl 2-[(phenoxyphosphorylmethyl)amino]ethanethioates (Mao & Franz, 1991).

Catalytic and Biochemical Reactions

- This compound has been involved in studies related to the preparation of coenzyme M analogues and their activity in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum, highlighting its importance in biochemical processes (Gunsalus, Romesser & Wolfe, 1978).

Photocatalytic Reactions

- It is also important in photocatalytic reactions. For instance, the compound has been used in the study of thermally stable μ-1,2-peroxodiiron(III) complexes, which are activated upon the addition of RCOCl in the presence of DMF to oxygenate cyclohexane and cyclohexene (Kodera et al., 2001).

Free-radical Reactions

- In free-radical chemistry, this compound has been investigated for its role in the free-radical addition of 2-(perfluoroalkyl)ethanethiols to alkenes, alkadienes, cycloalkenes, alkynes, and vinyl monomers, demonstrating its versatility in various chemical reactions (Brace, 1993).

Metal Complex Activation

- The compound is significant in the study of the activation of C-H bonds by metal complexes, where it contributes to understanding the mechanisms involved in such activations (Shilov & Shul’pin, 1997).

Antiamoebic Activity

- Research has also explored its use in the synthesis, characterization, and screening for antiamoebic activity of palladium(II), platinum(II), and ruthenium(II) complexes with NS-donor ligands (Shailendra et al., 2002).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. For example, antimitotic agents inhibit cell division by blocking the polymerisation of tubulin . Without specific information on “S-[(2-Oxocyclobutyl)methyl] ethanethioate”, it’s difficult to provide a detailed mechanism of action.

properties

IUPAC Name |

S-[(2-oxocyclobutyl)methyl] ethanethioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2S/c1-5(8)10-4-6-2-3-7(6)9/h6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKHCDFCKUCDHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC1CCC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-N-acetyl-6-bromo-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2862986.png)

![6-Oxaspiro[2.5]octane-1-carbaldehyde](/img/structure/B2862992.png)

![6-chloro-N-[2-(4-propan-2-ylphenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2862993.png)

![4-isobutyl-N-isopropyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2862994.png)

![7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-thiocarboxamide](/img/structure/B2862996.png)

![2-chloro-N-[4-(diethylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2862997.png)

![3,3-diphenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2862999.png)

![2-[[(4R)-4-[(5S,8R,9S,10S,13R,14S)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/no-structure.png)

![N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2863006.png)

![3,5-Dimethyl-4-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2863007.png)